molecular formula C16H15BrClNO2 B4033369 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4033369
M. Wt: 368.7 g/mol
InChI Key: RZZCECMNOSAULL-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a tetrahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the phenyl ring with bromine and chlorine substituents. This can be achieved through halogenation reactions using reagents such as bromine and chlorine under controlled conditions. The subsequent steps involve the formation of the tetrahydroisoindole structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the phenyl ring may play a role in its binding affinity and selectivity towards certain enzymes or receptors. The tetrahydroisoindole structure may also contribute to its overall biological activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-2-methylphenyl acetate
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Chloro-5-methoxyphenyl boronic acid

Uniqueness

Compared to these similar compounds, 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione stands out due to its unique tetrahydroisoindole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-8-3-4-10-11(5-8)16(21)19(15(10)20)14-7-13(18)12(17)6-9(14)2/h3,6-7,10-11H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCECMNOSAULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3C)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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